molecular formula C19H18F4N4O5 B11936475 N-((1R)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide

N-((1R)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide

Cat. No.: B11936475
M. Wt: 458.4 g/mol
InChI Key: AWJSRXUQLSPAOI-AWEZNQCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TAK-915 involves a series of chemical reactions, including a key step of ruthenium-catalyzed direct asymmetric reductive amination. This method is used to produce a chiral primary amine intermediate, which is crucial for the final structure of TAK-915 . The reaction conditions typically involve the use of a ruthenium catalyst that is stable to air and moisture, enabling efficient synthesis of the chiral primary amine .

Industrial Production Methods

Industrial production of TAK-915 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of advanced process chemistry techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

TAK-915 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced derivatives with different chemical properties .

Scientific Research Applications

TAK-915 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

TAK-915 is unique in its high selectivity for PDE2A over other phosphodiesterase family members. Similar compounds include:

Compared to these compounds, TAK-915’s selectivity for PDE2A makes it particularly effective in targeting cognitive impairments and social withdrawal without affecting other phosphodiesterase pathways .

Properties

Molecular Formula

C19H18F4N4O5

Molecular Weight

458.4 g/mol

IUPAC Name

N-[(1R)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethyl]-7-methoxy-2-oxo-1,3-dihydropyrido[2,3-b]pyrazine-4-carboxamide

InChI

InChI=1S/C19H18F4N4O5/c1-30-9-14(10-3-4-15(12(20)5-10)32-19(21,22)23)26-18(29)27-8-16(28)25-13-6-11(31-2)7-24-17(13)27/h3-7,14H,8-9H2,1-2H3,(H,25,28)(H,26,29)/t14-/m0/s1

InChI Key

AWJSRXUQLSPAOI-AWEZNQCLSA-N

Isomeric SMILES

COC[C@@H](C1=CC(=C(C=C1)OC(F)(F)F)F)NC(=O)N2CC(=O)NC3=C2N=CC(=C3)OC

Canonical SMILES

COCC(C1=CC(=C(C=C1)OC(F)(F)F)F)NC(=O)N2CC(=O)NC3=C2N=CC(=C3)OC

Origin of Product

United States

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